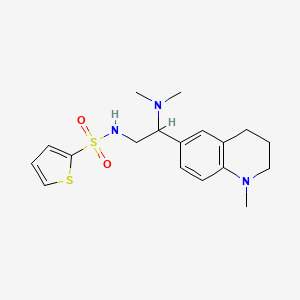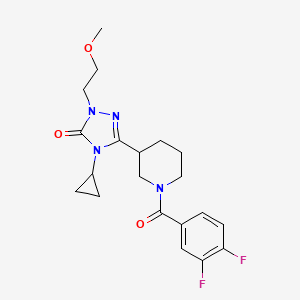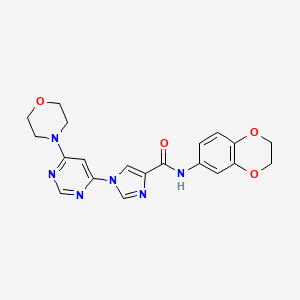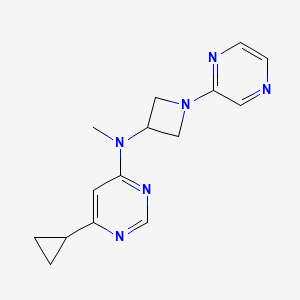![molecular formula C17H24N4O2S B2540895 (E)-N-[1-[2-(diethylamino)ethyl]pyrazol-4-yl]-2-phenylethenesulfonamide CAS No. 1356782-02-9](/img/structure/B2540895.png)
(E)-N-[1-[2-(diethylamino)ethyl]pyrazol-4-yl]-2-phenylethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-[1-[2-(diethylamino)ethyl]pyrazol-4-yl]-2-phenylethenesulfonamide, also known as DEAPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DEAPS belongs to the class of sulfonamide compounds and has been studied extensively for its ability to modulate various biological processes.
Aplicaciones Científicas De Investigación
Anticancer and Antiviral Activities
A study focused on the synthesis and characterization of Celecoxib derivatives, including sulfonamide compounds, evaluated their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Notably, certain compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage to the liver, kidney, colon, and brain, suggesting a potential for therapeutic development. Additionally, modest inhibition of HCV NS5B RdRp activity was observed, highlighting a possible application in antiviral therapy (Ş. Küçükgüzel et al., 2013).
Antibacterial and Antifungal Properties
Another study synthesized new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties and evaluated their antibacterial and antifungal activities. The compounds showed significant antimicrobial activity against various bacteria and fungi, including E. coli and S. aureus, indicating their potential in addressing microbial resistance (S. Y. Hassan, 2013).
Ethylene Biosynthesis Inhibition in Plants
Research into small molecules with ethylene-like biological activity identified a sulfonamide compound that induced a triple response in Arabidopsis seedlings, suggesting a mechanism different from that of the ethylene precursor ACC. This discovery has implications for agricultural practices, potentially enabling the control of ethylene levels in plants to manage fruit ripening and flower senescence (Keimei Oh et al., 2017).
Antimicrobial and Anti-Inflammatory Applications
Further research synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds, which were evaluated for their antimicrobial activity. The compounds demonstrated efficacy against various bacteria and fungi, underscoring their potential in developing new antimicrobial agents (Nikulsinh Sarvaiya et al., 2019).
Herbicidal Activity
N-(2-pyrazolin-1-ylformyl) benzenesulfonamides were identified as a new group of compounds with herbicidal activity, especially post-emergence activity on dicotyledonous weed species. This discovery could lead to the development of new herbicides to improve agricultural productivity (J. Eussen et al., 1990).
Propiedades
IUPAC Name |
(E)-N-[1-[2-(diethylamino)ethyl]pyrazol-4-yl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-3-20(4-2)11-12-21-15-17(14-18-21)19-24(22,23)13-10-16-8-6-5-7-9-16/h5-10,13-15,19H,3-4,11-12H2,1-2H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKOMUOVAFBDSL-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C=C(C=N1)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCN1C=C(C=N1)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-1-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2540816.png)



![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2540821.png)
![[1-(2-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2540824.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-chloro-6-ethoxypyridine-2-carboxylate](/img/structure/B2540825.png)

![2-(2-((8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)amino)ethoxy)ethanol](/img/structure/B2540828.png)


![1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2540831.png)
